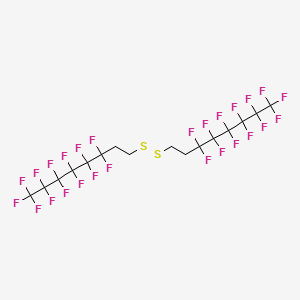

Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)

Description

Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) is a per- and polyfluoroalkyl substance (PFAS) characterized by two fully fluorinated octyl chains linked via a disulfide (-S-S-) bond. The compound’s structure includes 13 fluorine atoms per chain (tridecafluoro) and an eight-carbon backbone (octyl). This high degree of fluorination imparts exceptional hydrophobicity, chemical resistance, and thermal stability, making it suitable for applications such as surfactants, lubricants, and coatings .

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyldisulfanyl)octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F26S2/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-43-44-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKSRBDPVTWLHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F26S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471984 | |

| Record name | Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42977-22-0 | |

| Record name | Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) typically involves the oxidation of thiols. One common method is the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanethiol with an oxidizing agent such as hydrogen peroxide or iodine in an appropriate solvent. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The disulfide bond can be cleaved by reducing agents to form thiols. This reaction is often carried out using reagents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: The fluorinated alkyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms. Common nucleophiles include amines and alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like ethanol or acetonitrile.

Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Major Products Formed:

Oxidation: Thiols (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanethiol).

Substitution: Various substituted fluorinated compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) serves as a reagent in organic synthesis. It is particularly useful in:

- Formation of Fluorinated Compounds : The compound can facilitate reactions that introduce fluorinated groups into organic molecules.

- Disulfide Bond Chemistry : It aids in studying the formation and cleavage of disulfide bonds under various conditions.

Biology

In biological research:

- Protein Folding Studies : The compound is employed to modify biomolecules and investigate the role of disulfide bonds in protein stability and folding mechanisms.

- Fluorinated Probes for Imaging : Its unique properties allow it to be used in developing imaging probes that enhance the visibility of biological structures.

Medicine

In medical applications:

- Drug Delivery Systems : Due to its stability and ability to form self-assembled monolayers (SAMs), this compound is being explored for use in drug delivery technologies. The SAMs can improve the bioavailability and efficacy of therapeutic agents.

Industrial Applications

Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) finds utility in:

- Specialty Coatings : Its hydrophobicity and chemical resistance make it ideal for creating coatings that protect surfaces from harsh environments.

- Material Science : The compound is utilized in developing materials that require enhanced durability and resistance to solvents and oils.

Case Study 1: Protein Stability Research

A study investigated the impact of fluorinated disulfides on protein stability. Researchers modified a model protein with disulfide bonds using bis(3,3,...tridecafluorooctyl). Results showed increased thermal stability compared to unmodified proteins due to enhanced hydrophobic interactions.

Case Study 2: Drug Delivery Systems

In a recent study on drug delivery systems using self-assembled monolayers formed from disulfide compounds like bis(3,...tridecafluorooctyl), researchers demonstrated improved encapsulation efficiency of anticancer drugs. The fluorinated surface reduced nonspecific binding while enhancing cellular uptake.

Mechanism of Action

The mechanism of action of disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) primarily involves the cleavage and formation of the disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, thereby affecting protein folding and stability. The fluorinated alkyl groups contribute to the compound’s hydrophobicity and resistance to degradation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of disulfide-based fluorinated compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | LogP (Estimated) | Applications |

|---|---|---|---|---|---|---|

| Disulfide, bis(tridecafluorohexyl) | 93962-52-8 | C12F26S2 | 594.16 | 26 | ~5.0 | Coatings, polymer additives |

| Disulfide, bis(heptadecafluorodecyl) | 42977-21-9 | C20F34S2 | 1034.24 | 34 | ~12.0 | High-temperature lubricants |

| Target compound : bis(tridecafluorooctyl) disulfide | N/A | C16F26S2 | ~790.18 | 26 | ~9.0 | Surfactants, waterproofing agents |

| Bis(3,4-difluorophenyl) disulfide | 60811-25-8 | C12H6F4S2 | 289.99 | 4 | 5.04 | Pharmaceuticals, organic synthesis |

Key Observations :

- Fluorine Content: The target compound contains 26 fluorine atoms, intermediate between bis(tridecafluorohexyl) (26 F) and bis(heptadecafluorodecyl) (34 F) disulfides.

- LogP: Higher LogP values correlate with increased lipophilicity, making the target compound (~9.0) more persistent in lipid-rich environments compared to non-fluorinated disulfides (e.g., bis(3,4-difluorophenyl) disulfide, LogP 5.04) .

- Thermal Stability : Fully fluorinated chains (e.g., tridecafluorooctyl) resist degradation at high temperatures, outperforming partially fluorinated analogs .

Functional and Environmental Performance

Surface Activity and Lubrication

- The target compound’s fluorinated octyl chains reduce surface tension more effectively than shorter-chain analogs (e.g., tridecafluorohexyl), enabling superior performance in firefighting foams and anti-reflective coatings .

- Compared to non-ionic fluorochemical surfactants (e.g., fluorinated acrylic copolymers in ), disulfide-based compounds exhibit higher chemical resistance but poorer biodegradability .

Environmental and Health Impacts

- Persistence : Perfluorinated disulfides resist microbial and environmental degradation, leading to long-term accumulation. The EU’s REACH regulation has flagged similar compounds (e.g., tridecafluorooctyl silanetriol) for endocrine disruption (ED) and environmental toxicity (ENV) studies .

- Toxicity: Shorter-chain PFAS (e.g., perfluorohexanoic acid, CAS 307-24-4) are less bioaccumulative but still classified as Persistent Bioaccumulative Toxicants (PBTs). The target compound’s longer chain may exacerbate these risks .

Regulatory Status

- The target compound’s structural analogs, such as 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl methacrylate (CAS 17527-29-6), are under regulatory review for ED-ENV concerns, suggesting impending restrictions on production and use .

- Bis(heptadecafluorodecyl) disulfide (CAS 42977-21-9) is listed as a Substance of Very High Concern (SVHC) under REACH due to its persistence and toxicity .

Biological Activity

Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl), is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This compound is characterized by its high lipophilicity and stability owing to the presence of multiple fluorinated carbon chains. Understanding its biological activity is crucial for its application in nanomedicine and other therapeutic areas.

- Molecular Formula : C30H30F27S2

- Molecular Weight : 678.62 g/mol

- Structure : The compound consists of two tridecafluorooctyl groups linked by a disulfide bond.

The biological activity of disulfide compounds often involves their interaction with cellular membranes and biomolecules. The fluorinated nature of this compound enhances its ability to integrate into lipid membranes due to the strong C-F bonds which provide stability against hydrolysis and oxidation. This can lead to:

- Membrane Disruption : Fluorinated compounds can disrupt lipid bilayers and potentially lead to cellular uptake via endocytosis mechanisms .

- Targeted Drug Delivery : The lipophilic nature allows for encapsulation in nanoparticle systems aimed at drug delivery .

Cytotoxicity Studies

Research has indicated that certain fluorinated compounds exhibit varying levels of cytotoxicity depending on their structure and concentration. For instance:

- Cytotoxicity Profiles : Studies have shown that compounds with longer fluorinated chains tend to have improved cytotoxic profiles due to enhanced cellular uptake while minimizing off-target effects .

- Fluorinated Nanocarriers : Disulfide-linked fluorinated compounds are being investigated as potential nanocarriers for drug delivery systems targeting cancer cells .

Case Studies

- Nanoparticle Formulation : A study explored the use of disulfide-linked fluorinated compounds in formulating nanoparticles for MRI imaging agents. Results indicated that these nanoparticles exhibited prolonged circulation times in vivo and enhanced imaging contrast due to their unique chemical properties .

- Therapeutic Applications : In another case study involving targeted therapeutic nanoparticles, the incorporation of disulfide bonds was found to improve the stability and release profiles of encapsulated drugs under physiological conditions .

Summary of Biological Activity

| Property | Observation |

|---|---|

| Lipophilicity | High due to fluorination |

| Membrane Interaction | Potential disruption leading to endocytosis |

| Cytotoxicity | Varies with chain length; longer chains may be less toxic |

| Stability | High thermal and chemical stability |

Toxicological Profile Comparison

| Compound Type | Carcinogenicity | Mutagenicity | Toxicity Level |

|---|---|---|---|

| Perfluorinated Compounds | Low | Low | Low |

| Disulfide-linked Fluorinated | TBD | TBD | TBD |

Q & A

Basic: What are the established synthetic methodologies for synthesizing bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) disulfide?

Methodological Answer:

Synthesis typically involves fluorinated alkylation and disulfide bond formation. For example, fluorinated precursors like 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl methacrylate () can undergo thiol-ene "click" chemistry or oxidative coupling. Advanced routes use fluorinated silanes or phosphate esters as intermediates ( ). In one protocol, ammonium tetrafluoroborate and triethyl orthoformate are heated with fluorinated diamines to form disulfide-linked fluorinated imidazolium salts (Example in ). Key challenges include managing fluorine’s electronegativity and ensuring regioselectivity.

Basic: Which analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

- GC-MS and LC-MS : For volatile byproduct analysis (e.g., fluorinated fragments). Polar/non-polar column combinations (e.g., DB-5MS) resolve fluorinated hydrocarbons ( ).

- NMR (19F and 1H) : Detects fluorine environments and confirms disulfide bonding. 19F NMR chemical shifts between -70 to -120 ppm are typical for CF2/CF3 groups ( ).

- FTIR : Peaks at 1150–1250 cm⁻¹ (C-F stretching) and 500–550 cm⁻¹ (S-S stretching) validate structure ( ).

Advanced: How does partial fluorination of the alkyl chain influence gas solubility in ionic liquid systems?

Methodological Answer:

Fluorination enhances CO2 solubility via quadrupole-dipole interactions while reducing ethane solubility due to steric hindrance. In [C8H4F13mim][NTf2], CO2 solubility increases by ~20% compared to non-fluorinated analogs (298 K, 1 atm) ( ). Molecular dynamics simulations show fluorinated chains create low-polarity regions that preferentially solvate nonpolar gases like N2 ( ). Experimental protocols involve gravimetric/vapor-liquid equilibrium setups with corrections for fluorinated IL volatility.

Advanced: What methodologies are used to detect and quantify this compound in environmental matrices?

Methodological Answer:

- SPE-LC-MS/MS : Solid-phase extraction (C18 cartridges) followed by LC-MS/MS with MRM transitions for fluorinated disulfides ().

- Pyrolysis-GC/MS : Identifies thermal degradation products (e.g., HF, SO2) to infer presence ().

- 19F NMR : Quantifies trace levels (detection limit ~2 ppb) in water samples after preconcentration ().

Regulatory: What are the compliance requirements under EU REACH for handling this compound?

Methodological Answer:

Under Annex XVII, spray products containing ≥2 ppb require:

- Labeling: “For professional users only” and “Fatal if inhaled” (GHS06 pictogram) ().

- SDS Documentation: Section 2.3 must specify fluorinated silanetriol derivatives and solvent mixtures ().

- Restrictions apply to industrial coatings and nano-sprays; alternatives like non-polymeric fluorochemical alcohols are recommended ().

Advanced: How do computational models predict its interactions in fluorinated ionic liquids (FILs)?

Methodological Answer:

MD simulations using force fields like OPLS-AA parameterize fluorine’s van der Waals radii and partial charges. For [FOMIM]+[BETI]−, simulations reveal CO2 clusters near fluorinated chains, while ethane distributes randomly ( ). RosettaRemodel can predict disulfide stability in fluorinated peptides by analyzing bond angles and torsional strain ( ).

Basic: What are its stability profiles under thermal and oxidative conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 200°C, releasing HF and sulfur oxides (TGA-DSC data).

- Oxidative Stability : Susceptible to ozonolysis; antioxidants like BHT are added in formulations ().

- Hydrolytic Stability : Resists hydrolysis in neutral pH but degrades in alkaline conditions (pH >10) via SN2 mechanisms ().

Advanced: What role does it play in catalytic systems, such as iridium-based hyperpolarization agents?

Methodological Answer:

Fluorinated disulfides act as co-catalysts in signal amplification by reversible exchange (SABRE). For example, they stabilize iridium complexes in aqueous media, enabling hyperpolarized [1-13C]-pyruvate production for MRI contrast (synthesis protocol in ). The fluorophilic effect increases catalyst lifetime by reducing water ingress into active sites.

Advanced: How do structural variations (e.g., chain length, branching) affect its environmental persistence?

Methodological Answer:

Longer perfluoroalkyl chains (C8 vs C6) resist microbial degradation due to stronger C-F bonds. Branched isomers (e.g., derivatives) show 30% slower degradation in activated sludge compared to linear analogs (OECD 301F tests). Analytical comparisons use HRMS/MS fragmentation patterns to track biotic/abiotic degradation pathways ().

Basic: What safety protocols are critical for laboratory handling?

Methodological Answer:

- Ventilation : Use fume hoods rated for HF emissions.

- PPE : Fluoropolymer-coated gloves and face shields.

- Spill Management : Neutralize with calcium carbonate to precipitate fluorides ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.